

# In-Depth Technical Guide: Physicochemical Properties of THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH

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## Compound of Interest

Compound Name: THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH

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This technical guide provides a comprehensive overview of the known physicochemical properties of **THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH**, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document compiles available data, presents representative experimental protocols, and visualizes relevant biological and experimental workflows.

## Core Physicochemical Properties

**THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH** is a PEG-based PROTAC linker. Its structure incorporates a tetrahydropyran (THP) protecting group, a tetraethylene glycol (PEG4) spacer, and a functionalized N-methyl pyrrolidine moiety with a primary alcohol. This architecture provides a balance of hydrophilicity, conferred by the PEG chain, and a reactive handle for conjugation to either a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.

The quantitative physicochemical properties of **THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH** are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	2378261-81-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C19H37NO7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	391.50 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	391.2600	<a href="#">[2]</a>
IUPAC Name	((2S,4R)-1-methyl-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol	<a href="#">[2]</a>
Physical Form	Liquid	
Color	Colorless to light yellow	
Density	1.13 g/cm <sup>3</sup>	<a href="#">[3]</a>
Purity	Typically >95%	<a href="#">[1]</a>
Solubility	Soluble in DMSO (100 mg/mL)	<a href="#">[3]</a>
Storage Conditions	-20°C, stored under nitrogen	<a href="#">[3]</a>

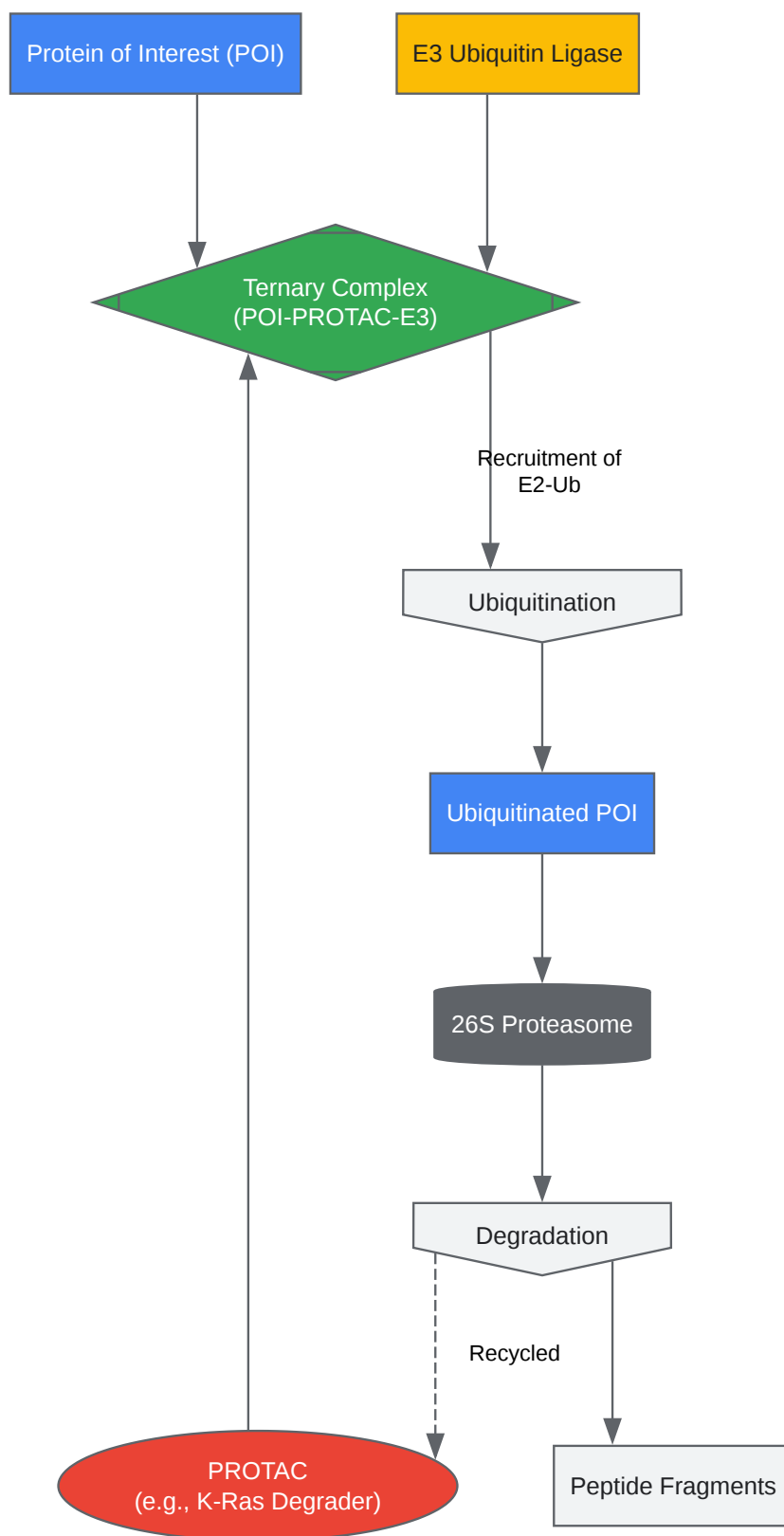
Note: Experimental pKa and logP values for this specific compound are not readily available in the public domain. Spectral data such as <sup>1</sup>H NMR, LC-MS, and HPLC are stated to be available from some suppliers but are not publicly published.

## Application in PROTAC Synthesis

**THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH** is primarily utilized as a linker in the synthesis of PROTACs. A notable application is its use in the construction of a PROTAC K-Ras degrader. The linker's primary alcohol can be activated or modified to react with a suitable functional group on a POI ligand or an E3 ligase ligand, forming a stable covalent bond and completing the heterobifunctional PROTAC molecule.

## PROTAC Mechanism of Action

The fundamental role of a PROTAC is to induce the degradation of a target protein through the ubiquitin-proteasome system. The signaling pathway is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.



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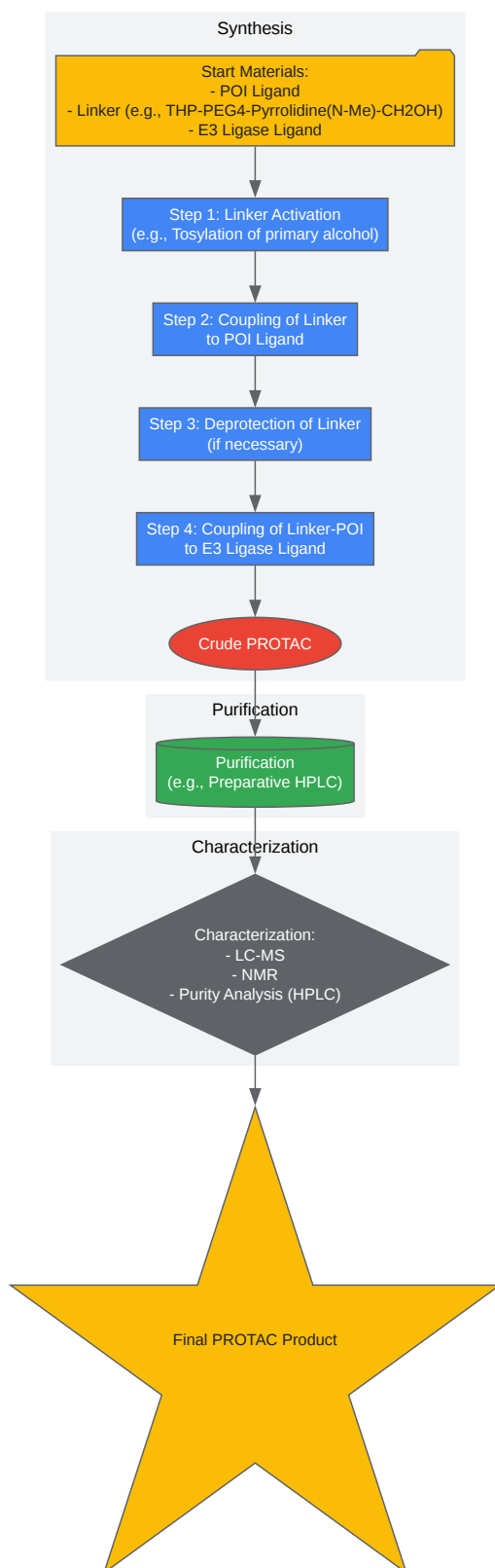
### PROTAC Mechanism of Action

## Experimental Protocols

While specific experimental protocols for the synthesis and characterization of **THP-PEG4-Pyrrolidine(N-Me)-CH<sub>2</sub>OH** are not publicly available, the following sections provide representative methodologies for the synthesis of a PROTAC utilizing a similar linker and for the characterization of such molecules.

## Representative PROTAC Synthesis Workflow

The synthesis of a PROTAC from its constituent parts—the POI ligand, the linker, and the E3 ligase ligand—typically involves a series of chemical reactions to couple these components. The workflow below illustrates a general process.



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## References

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